(2S,4S)-2-methylpiperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis
Piperidine rings are a common structural motif found in a vast array of natural products and synthetic compounds with important biological activities. nih.govacs.org This prevalence has made the synthesis of substituted piperidines a major focus in modern organic chemistry. nih.gov The piperidine scaffold's three-dimensional structure allows for the precise positioning of functional groups, which is critical for interactions with biological targets like enzymes and receptors. vulcanchem.comthieme-connect.com Consequently, developing efficient and stereoselective methods to create these scaffolds is a key area of research. nih.govvulcanchem.com
Importance of Absolute and Relative Stereochemistry in Chiral Building Blocks
Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. libretexts.orgwikipedia.org The spatial arrangement of atoms, known as stereochemistry, can dramatically influence a molecule's properties and its interactions within a biological system. libretexts.orgnih.gov Enantiomers, which are non-superimposable mirror images of each other, can have vastly different biological effects. nih.gov Therefore, controlling the absolute and relative stereochemistry during synthesis is paramount, especially in drug design and development. nih.govthieme-connect.com Chiral building blocks like (2S,4S)-2-methylpiperidin-4-ol, which have a defined three-dimensional structure, are essential for constructing enantiomerically pure molecules. wikipedia.orgnumberanalytics.com
Overview of Current Research Trajectories on this compound
Current research involving this compound primarily focuses on its use as a chiral intermediate in the synthesis of complex target molecules. Scientists are exploring its incorporation into novel compounds with potential therapeutic applications. For example, it has been used in the synthesis of derivatives being investigated as inhibitors of certain enzymes. The specific stereochemistry of this compound is crucial for the desired biological activity in these applications.
Recent studies have highlighted the development of diastereoselective synthetic routes to access this compound and related structures. researchgate.netrsc.org One notable method involves the Corey-Chaykovsky cyclization of a precursor derived from a chiral starting material, which allows for the precise control of the stereochemical outcome. rsc.org This emphasis on stereocontrolled synthesis underscores the importance of this specific isomer in the creation of new and potentially valuable molecules.
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol sigmaaldrich.com |
| Physical Form | White to Yellow Solid sigmaaldrich.com |
| Stereochemistry | (2S,4S) vulcanchem.com |
| CAS Number | 103539-63-5 sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-2-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2s,4s 2 Methylpiperidin 4 Ol and Its Stereoisomers
Diastereoselective and Enantioselective Synthesis Approaches
The controlled synthesis of the four possible stereoisomers of 2-methylpiperidin-4-ol (B1630746) requires precise control over the formation of the two chiral centers. Diastereoselective and enantioselective strategies are paramount in achieving high purity of the desired isomer.
Synthesis from Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. This approach leverages the existing stereochemistry of the starting material to introduce chirality into the target molecule.
A notable strategy for the synthesis of (2S,4S)-2-methylpiperidin-4-ol involves the use of β-enaminoesters derived from the chiral auxiliary (R)-(-)-2-phenylglycinol. researchgate.net This method provides a diastereoselective route to new zwitterionic bicyclic lactams, which serve as key intermediates. rsc.org The synthesis commences with the reaction of acyclic β-enaminoesters, which are themselves prepared from (R)-(-)-2-phenylglycinol. researchgate.net
The pivotal step in this synthetic sequence is an intramolecular non-classical Corey-Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from these β-enaminoesters. researchgate.netrsc.org This reaction demonstrates high diastereoselectivity in the formation of the piperidine (B6355638) ring. The absolute configuration of the resulting major diastereoisomer, a piperidine derivative with cis-arranged methyl and hydroxyl groups, has been unequivocally confirmed through X-ray analysis. rsc.org The final steps to obtain this compound involve a debenzylation N-Boc protection reaction, followed by acidic treatment, affording the target compound in a quantitative yield. rsc.org
Amino acids represent another valuable class of chiral pool precursors for the synthesis of substituted piperidines. For instance, a glutamate (B1630785) derivative has been successfully employed as a starting material for the synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids, showcasing the utility of amino acids in establishing stereocenters. nih.gov While not a direct synthesis of this compound, this approach highlights the principle of using the inherent chirality of amino acids to construct complex chiral molecules. The stereochemistry of the final products was determined by comparing their NMR data with that of the natural product. nih.gov
Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems like the piperidine ring. These reactions often proceed with a high degree of stereocontrol, dictated by the stereochemistry of the acyclic precursor and the reaction conditions.
The Corey-Chaykovsky reaction, which traditionally involves the reaction of sulfur ylides with carbonyl compounds to form epoxides or aziridines, has been adapted into a non-classical intramolecular ring-closing strategy. organic-chemistry.org As mentioned previously, this reaction is a key step in the synthesis of this compound from β-enaminoesters. researchgate.netrsc.org The intramolecular nature of this cyclization allows for the generation of two or three new stereogenic centers with a high degree of diastereoselectivity. rsc.org The reaction proceeds through the formation of a sulfonium salt, which then undergoes an intramolecular nucleophilic attack to close the ring and form the desired piperidine structure. researchgate.netrsc.org
| Reaction | Key Reagents | Outcome | Reference |
| Intramolecular Corey-Chaykovsky Ring-Closing | Sulfonium salts derived from β-enaminoesters | High diastereoselectivity, formation of cis-4-hydroxy-2-methyl piperidine | researchgate.netrsc.org |
The aza-Prins reaction is another powerful method for the synthesis of nitrogen-containing heterocycles, including piperidines. researchgate.net This reaction typically involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis or Brønsted acid. researchgate.net An asymmetric variant of the aza-Prins reaction has been developed to produce enantiomerically pure piperidines. nih.govsci-hub.sesoton.ac.uk
One application of this methodology is the synthesis of (1R,5S)-2-methyl-6,7-benzomorphan, which proceeds through the key intermediate (2S,4S)-2-benzyl-1-methylpiperidin-4-ol. csic.es The synthesis starts with (R)-(benzyloxy)(phenyl)acetaldehyde and N-tosylhomoallylamine, which undergo a Bi(OTf)3-promoted aza-Prins reaction to form a 6-oxa-2-azabicyclo[3.2.1]octane intermediate with an 88/12 diastereomeric ratio. csic.es The major diastereomer is then converted to the enantiomerically pure (2S,4S)-2-benzyl-1-methylpiperidin-4-ol through a sequence of high-yielding reactions including hydrogenolysis, N-detosylation, and N-methylation. csic.es
| Reaction | Starting Materials | Key Intermediate | Final Product | Reference |
| Aza-Prins Reaction | (R)-(benzyloxy)(phenyl)acetaldehyde, N-tosylhomoallylamine | (2S,4S)-2-benzyl-1-methylpiperidin-4-ol | (1R,5S)-2-methyl-6,7-benzomorphan | csic.es |
Radical-Mediated Amine Cyclization
Radical-mediated cyclization of amines offers a powerful method for the construction of the piperidine ring. This approach typically involves the generation of a nitrogen-centered radical from an acyclic precursor, which then undergoes an intramolecular cyclization to form the heterocyclic ring. The stereochemical outcome of the cyclization can often be controlled by the substrate's existing stereochemistry or by the use of chiral auxiliaries.
One common strategy involves the use of N-alkenylamines as precursors. The generation of an aminyl radical can be achieved through various methods, including oxidative processes or through the homolytic cleavage of a weak N-X bond (where X can be, for example, a halogen, a sulfonyl group, or another suitable leaving group). The subsequent intramolecular addition of the radical to the double bond forms the piperidinyl ring. The regioselectivity of the cyclization (i.e., 5-exo vs. 6-endo) is a critical factor and is influenced by the substitution pattern of the alkenyl chain and the reaction conditions. For the synthesis of 2,4-substituted piperidines, a 6-endo cyclization is required.
The stereoselectivity of the radical cyclization is often governed by the transition state geometry, which seeks to minimize steric interactions. For instance, the substituents on the developing ring will preferentially adopt equatorial positions in a chair-like transition state. This principle can be exploited to achieve high diastereoselectivity in the formation of products like this compound.
Gold-Catalyzed Cyclization Followed by Chemoselective Reduction and Ferrier Rearrangement
Gold catalysis has emerged as a potent tool in organic synthesis, enabling a variety of complex transformations under mild conditions. For the synthesis of substituted piperidines, a sequence involving gold-catalyzed cyclization can be employed. While a direct gold-catalyzed synthesis of this compound is not prominently detailed, the principles of gold-catalyzed reactions can be applied to create key intermediates. rsc.orgotterbein.edu
For instance, gold catalysts are known to activate alkynes and allenes towards nucleophilic attack. rsc.orgotterbein.edu A hypothetical route could involve the gold-catalyzed intramolecular hydroamination or cyclization of an appropriately substituted amino-alkyne or amino-allene to form an unsaturated piperidine derivative. This intermediate could then be subjected to further transformations.
A subsequent chemoselective reduction would be necessary to saturate the ring and install the desired stereochemistry. Following this, a Ferrier rearrangement, a powerful reaction for the synthesis of aminocyclitols, could potentially be used to introduce the hydroxyl group at the C-4 position with the correct stereochemistry. The Ferrier rearrangement typically involves the conversion of a glycal to a 2,3-unsaturated glycosyl derivative, but analogous transformations in carbocyclic and heterocyclic systems have been reported.
[5+1] Cycloaddition Approaches to Substituted Piperidin-4-ols
[5+1] cycloaddition reactions represent a convergent and efficient strategy for the construction of six-membered rings. In this approach, a five-atom component reacts with a one-atom component to form the piperidine skeleton. While less common than other cycloaddition strategies like the [4+2] approach, [5+1] cycloadditions offer unique advantages in accessing certain substitution patterns.
Recent developments have shown the utility of rhodium and copper catalysis in mediating [5+1] cycloadditions of diazo compounds with various partners. rsc.orgchemrxiv.org For example, the reaction of a diazooxindole with an imidazolidine (B613845) has been shown to produce piperazine-spirooxindole frameworks. rsc.orgchemrxiv.org While this specific example leads to a piperazine, the underlying principle of using a metal-carbene to react with a five-atom synthon could be adapted for the synthesis of piperidines.
A potential strategy for a piperidin-4-ol derivative could involve the reaction of a metal-carbene with a suitable five-atom component containing a protected hydroxyl group. The stereochemistry of the resulting piperidine ring would be influenced by the catalyst, the ligand, and the stereochemistry of the starting materials. Asymmetric versions of these reactions have been developed, offering a pathway to enantiomerically enriched products. chemrxiv.org
| Cycloaddition Approach | Catalyst | Key Intermediates | Potential Products |
| [5+1] Cycloaddition | Rhodium or Copper | Diazo compounds, Imidazolidines | Piperazine-spirooxindoles |
Reductive Approaches to Piperidine Rings
The reduction of pyridine (B92270) and pyrazinium precursors is a widely used and effective method for the synthesis of piperidines. These approaches benefit from the ready availability of a vast array of substituted pyridine starting materials.
Stereoselective Hydrogenation of Substituted Pyridinium (B92312) Salts
The asymmetric hydrogenation of pyridinium salts has become a robust method for accessing chiral piperidines with high levels of enantioselectivity. nih.gov The quaternization of the pyridine nitrogen activates the aromatic ring towards reduction, which can often be challenging with neutral pyridine substrates. dicp.ac.cn
Various catalytic systems have been developed for this transformation, with iridium and rhodium complexes bearing chiral phosphine (B1218219) ligands being particularly effective. nih.govrsc.orgresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to provide 2-substituted piperidines with high enantioselectivity. nih.gov The choice of the N-substituent on the pyridinium salt and the chiral ligand are crucial for achieving high stereocontrol.
A rhodium-catalyzed reductive transamination of pyridinium salts has also been reported as a versatile method. dicp.ac.cnresearchgate.netbohrium.com This approach introduces a chiral primary amine under reducing conditions, which leads to the formation of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net This method avoids the need for a chiral catalyst or hydrogen gas, using formic acid as the hydrogen source. researchgate.net
| Catalyst System | Substrate | Key Features | Stereoselectivity |
| Iridium-phosphole | N-alkyl-2-alkylpyridinium salts | High enantioselectivity for 2-aryl-substituted piperidines | High ee |
| Rhodium-Cp*Cl2 | N-alkyl pyridinium salts | Reductive transamination with a chiral primary amine | Excellent dr and ee |
Stereoselective Hydrogenation of Unsaturated Piperidinones
Another important reductive strategy involves the stereoselective hydrogenation of unsaturated piperidinone precursors. These precursors can be synthesized through various methods, and their subsequent reduction allows for the installation of multiple stereocenters in a controlled manner.
The hydrogenation can be directed by existing stereocenters in the molecule or by the use of chiral catalysts. For example, iridium phosphinitoxazoline complexes have been identified as efficient catalysts for the asymmetric hydrogenation of α,β-unsaturated ketones, a transformation that can be applied to unsaturated piperidinones. nih.gov These catalysts can achieve high selectivities for both cyclic and linear substrates. nih.gov
The stereochemical outcome of the hydrogenation is dependent on the catalyst, the substrate, and the reaction conditions. By carefully selecting these parameters, it is possible to achieve the desired diastereomer of the substituted piperidin-4-ol.
Catalytic Systems in this compound Synthesis
The synthesis of this compound and its stereoisomers relies heavily on the use of advanced catalytic systems to control the stereochemical outcome of the reactions.
For the reductive approaches , the choice of catalyst is paramount. In the asymmetric hydrogenation of pyridinium salts, iridium catalysts bearing chiral phosphole ligands, such as MP²-SEGPHOS, have proven to be highly effective. nih.gov These catalysts enable the enantioselective reduction of the pyridine ring to afford chiral piperidines. Similarly, rhodium catalysts, like [Cp*RhCl₂]₂, are used in reductive transamination reactions, where the chirality is transferred from a chiral amine. researchgate.net
In the context of hydrogenating unsaturated piperidinones , iridium phosphinitoxazoline complexes have shown significant promise. nih.gov These catalysts are capable of high levels of stereocontrol in the reduction of the carbon-carbon double bond, leading to the formation of the desired stereoisomers.
For cycloaddition strategies , rhodium and copper catalysts are at the forefront, particularly for [5+1] cycloadditions involving diazo compounds. rsc.orgchemrxiv.org The choice of metal and ligand can influence both the efficiency and the stereoselectivity of the cyclization. Asymmetric versions of these reactions often employ chiral ligands to induce enantioselectivity. chemrxiv.org
Gold catalysts are primarily used for the activation of alkynes and allenes in cyclization reactions. rsc.orgotterbein.edu While a direct catalytic synthesis of this compound using gold has not been extensively reported, the ability of gold catalysts to facilitate the formation of complex heterocyclic scaffolds suggests their potential in multi-step synthetic sequences leading to this target molecule.
Transition Metal Catalysis (e.g., Palladium, Iridium, Rhodium, Nickel, Copper, Cobalt)
Transition metals are powerful tools for forging the carbon-carbon and carbon-nitrogen bonds necessary for piperidine ring formation and functionalization. Catalysts based on palladium, iridium, rhodium, nickel, copper, and cobalt have been instrumental in developing stereoselective routes to substituted piperidines.
Palladium (Pd): Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura reactions, are widely used. whiterose.ac.ukmdpi.com For instance, functionalized organozinc reagents can be coupled with various electrophiles, including aryl and alkenyl halides, in the presence of a palladium(0) catalyst to form C-C bonds on a pre-existing piperidine scaffold. whiterose.ac.uk A notable strategy for synthesizing 3-substituted piperidines involves the partial reduction of a pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step. acs.org Similarly, palladium catalysts have been employed in the intramolecular hydroamination of alkenes to construct the piperidine ring. nih.gov
Rhodium (Rh): Rhodium catalysts have been utilized for the asymmetric carbometalation of dihydropyridines, a key step in a three-step process to access enantioenriched 3-substituted piperidines from pyridines. acs.org Rhodium has also been shown to catalyze the oxidative coupling of benzyl (B1604629) ketones with α-thioketones, demonstrating its utility in forming C-C bonds adjacent to a nitrogen atom, a transformation relevant to piperidine synthesis. mdpi-res.com
Iridium (Ir): Chiral iridium complexes are effective in the direct asymmetric hydrogenation of pyridinium ions, which can be generated in situ. This method allows for the enantioselective synthesis of piperidines. researchgate.net Furthermore, iridium(III)-catalyzed processes involving sequential cascades of hydroxyl oxidation, amination, and imine reduction have been developed for the stereoselective synthesis of substituted piperidines, even in aqueous media. nih.gov
Nickel (Ni): Nickel catalysis is prominent in modern synthetic strategies. One innovative approach combines biocatalytic C-H oxidation with Ni-electrocatalytic decarboxylative cross-coupling. chemistryviews.org This method allows for the direct and diastereoselective synthesis of complex piperidines like N-Boc-3-hydroxy-2-phenylpiperidine from simpler, hydroxylated piperidine intermediates. chemistryviews.org In a synthesis of this compound, Raney-Nickel, a form of nickel catalyst, was used in a hydrogenation step to reduce a bicyclic intermediate, leading to the formation of the cis-4-hydroxy-2-methyl piperidine ring system. rsc.org
Copper (Cu): Copper(I)-catalyzed reactions are crucial for certain C-C bond formations. For example, the reaction of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis yields enantiomerically enriched 5-methylene piperidines after cyclization. whiterose.ac.uk Copper iodide has also been used to direct the 1,4-addition of organometallic reagents to activated pyridines, which are then hydrogenated to yield 4-substituted piperidines. youtube.com
Cobalt (Co): Cobalt-diamine complexes have been shown to catalyze the coupling of piperidinyl iodides with Grignard reagents, providing a direct method for introducing aryl groups at the 4-position of the piperidine ring. youtube.com In a different approach, cobalt(II) catalysts have been used for the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov
| Metal Catalyst | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Palladium (Pd) | Negishi/Suzuki Coupling | C-C bond formation on piperidine scaffold | whiterose.ac.ukmdpi.com |
| Rhodium (Rh) | Asymmetric Carbometalation | Synthesis of enantioenriched 3-substituted piperidines | acs.org |
| Iridium (Ir) | Asymmetric Hydrogenation | Stereoselective reduction of pyridinium ions | nih.govresearchgate.net |
| Nickel (Ni) | Decarboxylative Cross-Coupling / Hydrogenation | Synthesis of complex piperidines / Reduction of intermediates | rsc.orgchemistryviews.org |
| Copper (Cu) | Conjugate Addition / Allylation | Formation of 4- and 5-substituted piperidines | whiterose.ac.ukyoutube.com |
| Cobalt (Co) | Cross-Coupling / Radical Cyclization | Arylation of piperidines / Ring formation | nih.govyoutube.com |
Organocatalysis and Organometallic Reagents (e.g., Organozinc Chemistry)
Organocatalysis and the use of specific organometallic reagents represent a paradigm shift from metal-based catalysis, often providing milder reaction conditions and unique selectivity profiles. These methods are powerful for constructing chiral piperidines.
Organocatalysis: Organocatalysts, which are small, chiral organic molecules, can activate substrates in a stereocontrolled manner. Proline and its derivatives are well-known organocatalysts. mdpi.com For piperidine synthesis, organocatalytic methods like the desymmetrizing intramolecular aza-Michael reaction have been developed to create piperidines with quaternary stereocenters with high enantioselectivity. rsc.org Hybrid methods combining organocatalysis with biocatalysis have also emerged. For example, a transaminase can generate a reactive imine intermediate, which then undergoes an organocatalyzed, complexity-building Mannich reaction to form 2-substituted piperidines. nih.gov
Organometallic Reagents (Organozinc Chemistry): Organozinc reagents are particularly valuable due to their functional group tolerance compared to more reactive organolithium or organomagnesium compounds. whiterose.ac.uk The carbon-zinc bond's covalent nature allows for high chemoselectivity. whiterose.ac.uksigmaaldrich.com Functionalized chiral organozinc reagents can be prepared from readily available starting materials like amino acids. These reagents undergo palladium-catalyzed cross-coupling reactions or copper-mediated allylation and cyclization to furnish enantiomerically pure substituted piperidines. whiterose.ac.uk For example, a serine-derived organozinc reagent was reacted with propenoyl chloride in a palladium-catalyzed reaction to form a 4-oxo amino acid, a precursor for piperidine synthesis. whiterose.ac.uk A specific diastereoselective synthesis of this compound utilizes a zinc-mediated reduction of a bicyclic lactam intermediate with zinc dust in acetic acid. rsc.org
| Methodology | Key Reagent/Catalyst | Reaction Type | Key Transformation | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Amines / Proline Derivatives | Aza-Michael Addition / Mannich Reaction | Asymmetric ring formation | rsc.orgnih.gov |
| Organozinc Chemistry | R-ZnI / Zinc Dust | Cross-Coupling / Reduction | Stereoselective C-C bond formation / Reduction of lactams | rsc.orgwhiterose.ac.uksigmaaldrich.com |
Biocatalytic Transformations and Enzyme-Mediated Hydroxylation
Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral molecules. Enzymes operate under mild conditions and can impart exquisite control over stereochemistry, which is essential for producing specific stereoisomers of substituted piperidines.
Enzyme-Mediated Hydroxylation: A powerful strategy for creating functionalized piperidines involves the enzymatic C-H oxidation of simple piperidine precursors. chemistryviews.org This introduces a hydroxyl group at a specific position, which can then be used as a handle for further chemical modifications. For example, engineered proline-4-hydroxylase enzymes have been developed to selectively oxidize C-H bonds on the piperidine ring. acs.org This biocatalytic hydroxylation can be coupled with chemical reactions, such as nickel-catalyzed radical cross-coupling, to build molecular complexity efficiently. chemistryviews.orgthieme-connect.com
Transaminases (TAs) and Imine Reductases (IREDs): Enzymes like ω-transaminases (TAs) and imine reductases (IREDs) are pivotal in modern biocatalytic routes to chiral amines and heterocycles. TAs can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. beilstein-journals.org This has been applied to the synthesis of 3-amino-1-Boc-piperidine from 1-Boc-3-piperidone. beilstein-journals.org Chemo-enzymatic cascades have also been designed where a chemical reaction generates a tetrahydropyridine, which is then converted in situ by an amine oxidase (AmOx) and an ene-imine reductase (IRED) to yield stereo-defined 3- and 3,4-disubstituted piperidines. nih.gov These enzymatic cascades can perform dynamic kinetic resolutions, enabling the synthesis of a single product stereoisomer in high yield and enantiopurity. nih.govresearchgate.net
| Enzyme Class | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Hydroxylases (e.g., P4H) | C-H Oxidation | Site-selective hydroxylation of piperidine ring | chemistryviews.orgacs.org |
| Transaminases (TAs) | Asymmetric Amination | Conversion of piperidones to chiral aminopiperidines | nih.govbeilstein-journals.org |
| Imine Reductases (IREDs) / Amine Oxidases (AmOx) | Reductive Amination / Deracemization | Stereoselective reduction of imines to form chiral piperidines | nih.govresearchgate.net |
Stereochemical Control and Characterization in the Synthesis of 2s,4s 2 Methylpiperidin 4 Ol
Strategies for Achieving High Diastereomeric and Enantiomeric Excess
The synthesis of (2S,4S)-2-methylpiperidin-4-ol with high levels of diastereomeric and enantiomeric purity necessitates the use of stereoselective synthetic methods. These strategies are designed to favor the formation of one stereoisomer over all others.
One prominent approach involves starting with a chiral precursor that guides the stereochemistry of subsequent reactions. For instance, the synthesis can commence from chiral β-enaminoesters derived from readily available chiral molecules like (R)-(-)-2-phenylglycinol. vulcanchem.comresearchgate.net This chiral auxiliary directs the formation of the desired stereocenters in the piperidine (B6355638) ring through a series of transformations. vulcanchem.com
Another powerful strategy is the use of catalyst-controlled reactions. For example, a one-pot synthesis of substituted piperidin-4-ols has been developed utilizing a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates broad substrate applicability and excellent diastereoselectivity in the ring-forming step. nih.gov By employing a chiral sulfinyl imine in the initial steps to prepare the homopropargylic amine starting material, high enantiomeric excess can be achieved and maintained throughout the synthetic sequence. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative. Engineered enzymes, such as carbene transferases, have been developed for stereoselective cyclopropanation reactions, achieving up to 99% diastereomeric and enantiomeric excess. rsc.org Similarly, laccase-catalyzed reactions have been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, demonstrating the potential of biocatalysis in creating complex chiral structures. rsc.org
Furthermore, the choice of reagents and reaction conditions plays a crucial role in directing the stereochemical outcome. Prins and carbonyl ene cyclizations of certain aldehydes can be tuned to produce different diastereomers of substituted piperidines. rsc.org For example, using concentrated hydrochloric acid at low temperatures favors the formation of the cis-isomer, while a Lewis acid like methylaluminum dichloride at higher temperatures promotes the formation of the trans-isomer. rsc.org
The following table summarizes various synthetic strategies and their reported efficiencies in achieving stereochemical control.
| Synthetic Strategy | Key Reagents/Catalysts | Stereochemical Outcome | Reported Efficiency |
| Chiral Auxiliary Approach | (R)-(-)-2-phenylglycinol | Diastereoselective | High selectivity reported. vulcanchem.comresearchgate.net |
| Gold-Catalyzed Cyclization | PPh₃AuNTf₂, MeSO₃H, Catecholborane | High diastereoselectivity | Diastereomeric ratios >25:1 reported for some substrates. nih.gov |
| Biocatalysis | Engineered carbene transferases | High enantio- and diastereoselectivity | Up to 99% de and ee. rsc.org |
| Prins/Carbonyl Ene Cyclization | Conc. HCl or MeAlCl₂ | Tunable diastereoselectivity | Up to 94:6 ratio for cis and 99:1 for trans. rsc.org |
Mechanistic Insights into Stereoselective Outcomes
The stereoselectivity observed in the synthesis of substituted piperidines like this compound is a direct consequence of the reaction mechanisms. In catalyst-controlled reactions, the catalyst itself creates a chiral environment that favors one reaction pathway over another. For instance, in the gold-catalyzed synthesis of piperidin-4-ols, the gold catalyst activates the alkyne for cyclization, and the subsequent steps are orchestrated to control the stereochemistry. nih.gov
In the case of the Prins and carbonyl ene cyclizations, the stereochemical outcome is dictated by the reaction conditions, which influence whether the reaction is under kinetic or thermodynamic control. rsc.org Low-temperature, acid-catalyzed cyclizations proceed under kinetic control, meaning the product that is formed fastest is the major product. rsc.org This pathway involves the formation of a carbocationic intermediate, where the cis arrangement is favored due to stabilizing interactions with a neighboring oxygen atom. rsc.org Conversely, reactions catalyzed by a Lewis acid like methylaluminum dichloride at higher temperatures are under thermodynamic control, leading to the most stable product, which in this case is the trans-isomer where bulky substituents occupy equatorial positions to minimize steric strain. rsc.org
The diastereoselectivity in these cyclizations can be influenced by the size of the substituent at the 2-position of the piperidine ring. As the steric bulk of this substituent increases, the selectivity of the reaction may decrease. rsc.org
Advanced Methods for Stereochemical Elucidation
Confirming the absolute configuration and assessing the chiral purity of the synthesized this compound are crucial final steps. A combination of crystallographic and spectroscopic techniques is employed for this purpose.
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. researchgate.net To determine the absolute configuration, it is important to correctly handle the data from Friedel pairs, which are reflections that are not equivalent in a chiral crystal. researchgate.net The Flack parameter, derived from the X-ray data, is a key indicator of the correctness of the assigned absolute structure. researchgate.net A value close to 0 suggests the assigned configuration is correct, while a value near 1 indicates the inverted structure is the correct one. researchgate.net
While X-ray crystallography provides the absolute configuration, other techniques are used to determine the enantiomeric and diastereomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of a compound, causing them to travel through the column at different rates and thus be detected separately. researchgate.net By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately quantified. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess chiral purity, often with the aid of a chiral derivatizing agent. researchgate.netnih.gov This involves reacting the chiral compound with a chiral, enantiomerically pure reagent to form a mixture of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct. nih.gov By integrating the signals corresponding to each diastereomer, their ratio, and thus the enantiomeric purity of the original compound, can be determined. nih.gov A three-component system involving the diol, 2-formylphenylboronic acid, and an enantiopure amine has been described for the NMR analysis of chiral diols. nih.gov
| Technique | Purpose | Principle |
| X-ray Crystallography | Absolute Configuration Determination | Diffraction of X-rays by a single crystal to generate a 3D molecular structure. researchgate.net |
| Chiral HPLC | Enantiomeric Purity Assessment | Differential interaction of enantiomers with a chiral stationary phase leading to separation. researchgate.net |
| NMR with Chiral Derivatizing Agents | Enantiomeric Purity Assessment | Conversion of enantiomers into diastereomers with distinct NMR spectra, allowing for quantification. researchgate.netnih.gov |
Applications of 2s,4s 2 Methylpiperidin 4 Ol As a Chiral Building Block in Complex Chemical Synthesis
Access to Polyfunctionalized Piperidine (B6355638) Derivatives
The inherent chirality and functionality of (2S,4S)-2-methylpiperidin-4-ol make it an ideal starting material for the synthesis of a range of polyfunctionalized piperidine derivatives. These derivatives are often key intermediates in the development of new therapeutic agents.
Synthesis of Piperidine-containing Carboxylic Acids (e.g., Pipecolic Acid Derivatives)
This compound is a precursor for the synthesis of substituted pipecolic acid derivatives. researchgate.netresearchgate.net Pipecolic acid and its analogues are non-proteinogenic α-amino acids that are components of numerous biologically active compounds, including immunosuppressants and antitumor agents. thieme-connect.de The synthesis often involves the transformation of the hydroxyl group and subsequent introduction of a carboxylic acid moiety, leveraging the existing stereocenters to produce enantiomerically pure products. For instance, diastereoselective synthetic routes have been developed to access complex piperidine structures with high selectivity, which is crucial for their biological activity. vulcanchem.com
One approach to synthesizing these derivatives involves starting with chiral β-enaminoesters derived from (R)-(-)-2-phenylglycinol, which are then converted into the desired piperidine derivatives through a series of reactions. vulcanchem.com This methodology allows for the creation of highly functionalized zwitterionic bicyclic lactams, which can serve as scaffolds for constructing 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. researchgate.net
| Starting Material | Key Transformation | Product |
| This compound | Oxidation and functional group manipulation | Substituted Pipecolic Acid Derivatives |
| Chiral β-enaminoesters | Intramolecular cyclization | Zwitterionic Bicyclic Lactams |
Formation of Substituted Piperidinyl Carbamic Acid Esters
The nitrogen atom of the piperidine ring in this compound can be readily derivatized to form carbamic acid esters. These functional groups are important in medicinal chemistry as they can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis typically involves the reaction of the piperidine nitrogen with a suitable chloroformate or isocyanate, often after protection of the hydroxyl group. This allows for the introduction of a wide variety of substituents, further expanding the chemical diversity accessible from this chiral building block.
Construction of Fused and Bridged Nitrogen Heterocycles
The rigid conformational structure of this compound makes it an excellent starting point for the synthesis of more complex, sterically demanding fused and bridged nitrogen heterocyclic systems.
Synthesis of Benzomorphan (B1203429) Derivatives (e.g., (1R,5S)-2-Methyl-6,7-benzomorphan)
The 6,7-benzomorphan skeleton is a core structure in a class of synthetic opioids and other centrally acting agents. nih.gov The synthesis of specific stereoisomers of benzomorphan derivatives, such as (1R,5S)-2-Methyl-6,7-benzomorphan, can be achieved using chiral piperidine precursors. The stereochemistry of the final benzomorphan is critically important for its biological activity, particularly for differentiating between opioid and NMDA receptor antagonism. nih.gov The synthesis involves the annulation of a benzene (B151609) ring onto the piperidine core of a suitably functionalized derivative of this compound.
| Precursor | Target Molecule | Key Synthetic Step |
| Functionalized this compound derivative | (1R,5S)-2-Methyl-6,7-benzomorphan | Benzene ring annulation |
Formation of Quinolizidine (B1214090) and Indolizidine Skeletons
Quinolizidine and indolizidine alkaloids are classes of natural products with a wide range of biological activities. researchgate.net The synthesis of these bicyclic systems can be accomplished through intramolecular cyclization reactions starting from appropriately substituted piperidine derivatives. This compound can serve as a chiral precursor to these piperidine intermediates, where the hydroxyl and methyl groups guide the stereochemical outcome of the cyclization, leading to the formation of specific diastereomers of the quinolizidine or indolizidine skeleton.
Precursors for Advanced Pharmaceutical Intermediates
Beyond its direct use in the synthesis of specific target molecules, this compound and its derivatives are valuable as advanced pharmaceutical intermediates. The piperidine motif is a common feature in many approved drugs and clinical candidates. Having access to enantiomerically pure and functionally versatile piperidine building blocks like this compound is crucial for the efficient and stereocontrolled synthesis of these complex pharmaceutical agents. For example, piperidine derivatives are key intermediates in the synthesis of highly active narcotic analgesics. researchgate.net The development of efficient synthetic routes to such intermediates is an active area of research. researchgate.net
Synthesis of Phenylpiperidinyl Indole (B1671886) Derivatives
A significant application of the (2S,4S)-4-hydroxypiperidine scaffold is in the synthesis of complex phenylpiperidinyl indole derivatives. A notable example is the synthesis of Iptacopan (LNP023), a potent and orally available inhibitor of complement factor B, which is crucial in the alternative pathway of the complement system. The synthesis of Iptacopan, or 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, demonstrates the utility of a chiral 4-hydroxypiperidine (B117109) core.
In a practical synthesis of Iptacopan, a key intermediate is benzyl (B1604629) (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate. Current time information in Bangalore, IN.nih.gov This intermediate possesses the critical (2S,4S) stereochemistry that is essential for the biological activity of the final compound. The synthesis of this pivotal intermediate can be achieved through methods such as biocatalytic reduction using a ketoreductase, which ensures high optical purity and yield. Current time information in Bangalore, IN.nih.gov
The synthesis proceeds by first establishing the chiral 4-hydroxypiperidine ring with the desired substituents. The hydroxyl group at the C-4 position is then converted to an ethoxy group. Following this, the piperidine nitrogen is coupled with the indole moiety, and subsequent deprotection and hydrolysis steps yield the final Iptacopan molecule. Current time information in Bangalore, IN.wikipedia.org The precise (2S,4S) configuration of the piperidine ring is crucial for the compound's ability to bind effectively to the active site of factor B. wikipedia.org This synthetic strategy highlights the importance of chiral building blocks like (2S,4S)-4-hydroxypiperidine derivatives in constructing complex, medicinally relevant molecules. Current time information in Bangalore, IN.wikipedia.org
Building Blocks for Analogs of Bioactive Molecules (e.g., Donepezil Analogues, Fentanyl-related Structural Motifs)
While the this compound structural motif is a valuable chiral scaffold, its direct application as a starting material in the synthesis of Donepezil analogues and Fentanyl-related compounds is not extensively documented in publicly available scientific literature. However, the synthesis of analogues of these molecules often involves the use of substituted piperidine rings, underscoring the general importance of such chiral building blocks.
Donepezil Analogues: The synthesis of Donepezil and its analogues typically involves the condensation of an indanone moiety with an N-benzylpiperidine derivative. nih.gov While various substituted piperidines are used to explore structure-activity relationships, the specific use of this compound is not a commonly reported strategy. Research in this area has focused on creating multi-target-directed ligands, for example, by introducing modifications to the piperidine portion to inhibit both acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). nih.gov
Fentanyl-related Structural Motifs: The synthesis of Fentanyl and its numerous analogues generally starts from precursors such as 4-piperidone (B1582916) or 4-anilinopiperidine derivatives. nih.gov The introduction of methyl groups onto the piperidine ring has been explored to create analogues like 2-methylfentanyl and 3-methylfentanyl. nih.gov The stereochemistry of these substituents can significantly impact the pharmacological activity. For instance, recent studies on Fentanyl analogues have highlighted the critical role of axial chirality in determining whether a compound acts as an agonist or an antagonist at the μ-opioid receptor. acs.orgnih.gov
Although a direct synthetic route from this compound to Fentanyl analogues is not prominently described, the synthesis of lactam analogues of Fentanyl involves the alkylation of a piperidine-2,4-dione, which could be a potential route for introducing a methyl group at the C-3 position. rsc.org This demonstrates that while the exact starting material may differ, the incorporation of chiral, substituted piperidine cores is a key strategy in the design and synthesis of novel Fentanyl-related compounds.
Biosynthetic Pathways Involving 2 Methylpiperidin 4 Ol
Natural Occurrence and Isolation from Biological Sources (e.g., Mulberry Leaves)
There are no scientific reports on the natural occurrence or isolation of (2S,4S)-2-methylpiperidin-4-ol from any biological source, including mulberry (Morus alba) leaves. While mulberry leaves are a rich source of other piperidine (B6355638) alkaloids, most notably 1-deoxynojirimycin (B1663644) (DNJ), this compound is not among the identified natural constituents. nih.govnih.gov The piperidine alkaloids found in mulberry are primarily polyhydroxylated iminosugars. nih.gov
Enzymatic Pathways and Regio-/Stereoselective Hydroxylation Mechanisms (e.g., Cytochrome P450 MaCYP71BG22 in 1-Deoxynojirimycin Biosynthesis)
No enzymatic pathways for the synthesis of this compound have been identified. Consequently, there is no information on regio- or stereoselective hydroxylation mechanisms leading to this compound.
Furthermore, a search for the specific enzyme "MaCYP71BG22" yielded no results in the context of any biosynthetic pathway.
While this specific enzyme is unreferenced, the biosynthesis of the related piperidine alkaloid 1-deoxynojirimycin (DNJ) in mulberry is proposed to involve cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net One hypothesized pathway for DNJ starts from the amino acid lysine, which is converted through several steps to a piperidine ring. nih.gov This ring is then believed to undergo methylation to form a 2-methylpiperidine (B94953) intermediate, which would then be hydroxylated by CYP450 enzymes to produce the various hydroxylated piperidine alkaloids found in the plant. nih.govresearchgate.net However, it is crucial to note that the final product, DNJ ((2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol), is a polyhydroxylated compound and structurally distinct from the synthetic this compound. wikipedia.org An alternative and more elucidated pathway for DNJ biosynthesis in bacteria and plants begins with glucose. wikipedia.orgrsc.orgnih.gov
Future Directions and Emerging Research Avenues for 2s,4s 2 Methylpiperidin 4 Ol
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. The synthesis of fine chemicals like (2S,4S)-2-methylpiperidin-4-ol is no exception. Future research will heavily focus on developing "green" synthetic routes that align with the principles of green chemistry, minimizing waste and environmental impact. unibo.it
Key research efforts in this area will likely include:
Catalytic Hydrogenation: While catalytic hydrogenation of pyridine (B92270) precursors is a known method, future work will aim to replace hazardous reagents and solvents with greener alternatives. This includes using more benign solvents like water or supercritical fluids and developing more efficient and recyclable catalysts to reduce metal leaching and waste. unibo.it
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Research into identifying or engineering enzymes (e.g., reductases, transaminases) that can perform the stereoselective synthesis of this compound will be a significant area of focus.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Integrating green synthetic methods into flow chemistry setups can lead to highly efficient and sustainable production processes.
Atom Economy: Synthetic strategies will be optimized to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This involves designing reactions that avoid the use of protecting groups and stoichiometric reagents in favor of catalytic, atom-economical transformations.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |
| Use of Greener Solvents | Replacing traditional organic solvents with water, ionic liquids, or supercritical CO₂. unibo.it | Reduced environmental pollution and health hazards. |
| Heterogeneous Catalysis | Developing solid-supported catalysts for hydrogenation or other key steps. mdpi.com | Ease of catalyst separation and recycling, minimizing waste. |
| Biocatalysis | Employing engineered enzymes for stereoselective reduction or amination. | High selectivity under mild conditions, reducing byproducts. |
| Flow Chemistry | Transitioning from batch to continuous manufacturing processes. | Improved safety, efficiency, and scalability. |
Expanding the Scope of Synthetic Transformations and Applications
This compound is a valuable chiral building block, but its full potential is yet to be realized. Future research will focus on developing novel synthetic transformations to create a wider diversity of derivatives and expand their applications in medicinal chemistry and materials science.
Emerging research avenues include:
Late-Stage Functionalization: Developing methods to selectively modify the piperidine (B6355638) ring or its substituents in the later stages of a synthetic sequence. This would allow for the rapid generation of a library of analogs from a common intermediate, accelerating the discovery of new drug candidates.
Novel Piperidine Analogs: Using this compound as a scaffold to synthesize entirely new classes of compounds. This could involve its incorporation into macrocycles, spirocycles, or other complex molecular architectures with unique three-dimensional shapes. Research has shown that piperidine derivatives are valuable in developing agents like cholinesterase inhibitors for Alzheimer's disease, anesthetics, and anticonvulsants. smolecule.comnih.gov
Asymmetric Catalysis: Utilizing the chiral nature of this compound to develop new ligands for asymmetric catalysis. smolecule.com This would leverage its inherent chirality to control the stereochemical outcome of other chemical reactions.
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. nih.govyoutube.com For this compound, AI and machine learning (ML) will play a crucial role in accelerating research and development.
Key applications in this domain will encompass:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and its derivatives to propose the most efficient and cost-effective synthetic routes. youtube.com These programs learn from vast databases of chemical reactions to identify novel disconnections and pathways that a human chemist might overlook. nih.gov
Reaction Prediction and Optimization: Machine learning models can predict the outcome of unknown reactions and optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity. This data-driven approach reduces the number of experiments needed, saving time and resources. doaj.org
De Novo Drug Design: AI algorithms can design novel molecules based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific biological target. acs.org This accelerates the initial phases of drug discovery by prioritizing compounds with a higher probability of success.
| AI/ML Application | Function in this compound Research | Potential Impact |
| Computer-Aided Synthesis Planning (CASP) | Proposes optimal synthetic pathways by working backward from the target molecule. nih.govyoutube.com | Reduces development time and cost; discovers novel routes. |
| Predictive Chemistry Models | Forecasts reaction outcomes and helps optimize experimental conditions. youtube.com | Minimizes failed experiments; improves reaction efficiency. |
| Generative Models | Designs new derivatives with desired biological or physical properties. acs.org | Accelerates the identification of potent lead compounds. |
Further Elucidation of Biosynthetic Pathways and Metabolic Engineering Strategies
While many piperidine alkaloids are known to be of natural origin, the specific biosynthetic pathways are often not fully understood. nih.govnih.gov A significant future research avenue will be to elucidate the natural biosynthetic pathway of piperidine alkaloids and leverage that knowledge for metabolic engineering. researchgate.net
Research in this area will focus on:
Pathway Discovery: Identifying the genes and enzymes responsible for the biosynthesis of the piperidine core and its subsequent modifications (e.g., methylation, hydroxylation) in plants or microorganisms. researchgate.net This involves techniques like genome mining and transcriptomic analysis. researchgate.net
Metabolic Engineering: Once the biosynthetic pathway is known, it can be transferred to a microbial host like E. coli or yeast. mdpi.com These hosts can be genetically engineered to produce this compound or its precursors in large quantities through fermentation, providing a sustainable and scalable production platform. nih.gov
Enzyme Engineering: Modifying the substrate specificity of biosynthetic enzymes to produce "unnatural" natural products. This could lead to the creation of novel piperidine derivatives with enhanced or entirely new biological activities that are not accessible through traditional synthesis. nih.gov
Q & A
Q. What are the established synthetic routes for (2S,4S)-2-methylpiperidin-4-ol, and how can reaction conditions be optimized for higher stereochemical purity?
Methodological Answer: Synthesis typically involves multi-step reactions starting from chiral precursors. For example, a method described in uses a bicyclic lactam intermediate to achieve stereocontrol. Key steps include:
- Chiral Resolution : Use of chiral auxiliaries (e.g., tartaric acid derivatives) to enforce the (2S,4S) configuration.
- Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., tert-butyl carbamate) to prevent side reactions .
Optimization strategies: - Catalyst Screening : Chiral catalysts (e.g., Rhodium-BINAP complexes) for asymmetric hydrogenation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature Control : Lower temperatures to minimize racemization.
Validation via chiral HPLC (>98% enantiomeric excess) is critical .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?
Methodological Answer:
- X-Ray Crystallography : Definitive for absolute configuration determination (e.g., as used for structurally related piperidines in ) .
- Chiral HPLC : Paired with a Chiralpak® AD-H column (hexane:isopropanol 90:10) to resolve enantiomers.
- NMR Spectroscopy : - NOESY to confirm spatial proximity of methyl and hydroxyl groups in the cis configuration .
- Polarimetry : Specific rotation comparison with literature values (e.g., [α] = +15° for (2S,4S) vs. −15° for (2R,4R)) .
Q. How does the stereochemistry of this compound influence its physicochemical properties, such as solubility and melting point?
Methodological Answer: The cis-configuration enhances intramolecular hydrogen bonding, reducing solubility in non-polar solvents compared to trans isomers. For example:
| Property | (2S,4S)-Isomer | (2R,4S)-Isomer |
|---|---|---|
| Melting Point (°C) | 120–122 | 98–100 |
| Solubility (HO) | 25 mg/mL | 50 mg/mL |
| These differences are critical for crystallization protocols and formulation design. Computational studies (e.g., COSMO-RS) can predict solubility trends . |
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., pH, co-solvents). Strategies include:
- Orthogonal Assays : Compare results from cell-based (e.g., HEK293) vs. biochemical (e.g., SPR) assays.
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in certain systems skews activity .
- SAR Analysis : Synthesize analogs (e.g., fluorinated derivatives) to isolate structural determinants of activity ( ) .
Q. What strategies are recommended for designing this compound derivatives to enhance receptor binding affinity while minimizing metabolic instability?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., fluorine at C3) to enhance hydrogen bonding with targets ( ) .
- Deuterium Incorporation : Replace labile C-H bonds with C-D bonds at metabolically vulnerable positions to slow oxidation .
- Computational Docking : Use AutoDock Vina to predict binding poses with GPCRs (e.g., dopamine D2 receptor) and prioritize synthetic targets .
Q. What experimental and computational methods are critical for elucidating the conformational dynamics of this compound in solution and its implications for biological interactions?
Methodological Answer:
- NMR Relaxation Studies : Measure and relaxation times to assess rotational flexibility of the piperidine ring.
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., TIP3P water) to identify dominant conformers.
- Crystallography : Compare solution (NMR) and solid-state (X-ray) conformations to validate dynamic behavior ( ) .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings, particularly given its potential toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
